methyl[(4-propoxyphenyl)methyl]amine hydrochloride
Description
Methyl[(4-propoxyphenyl)methyl]amine hydrochloride is a secondary amine hydrochloride derivative characterized by a methyl group attached to a benzyl moiety substituted with a propoxy group at the para position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
CAS No. |
104179-01-3 |
|---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
N-methyl-1-(4-propoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-8-13-11-6-4-10(5-7-11)9-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H |
InChI Key |
CZQARKGHGBZRKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(4-propoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 4-propoxybenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-propoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl[(4-propoxyphenyl)methyl]amine hydrochloride is primarily investigated for its interactions with G protein-coupled receptors (GPCRs), specifically GPR88. This receptor is implicated in several neurological disorders, making it a target for drug development aimed at treating conditions such as schizophrenia and depression.
GPR88 Agonism
Recent studies have highlighted the potential of this compound as a GPR88 agonist. Agonists of this receptor may modulate neurotransmitter systems, offering therapeutic benefits in striatal-associated disorders. For instance, structure-activity relationship (SAR) studies have indicated that modifications to the alkoxy group can enhance the compound's potency and brain bioavailability, suggesting a pathway for optimizing drug efficacy .
Synthesis and Characterization
The synthesis of this compound typically involves several steps that can be adapted for scalability and efficiency. The compound can be synthesized through various methods, including:
- Alkylation Reactions : Using appropriate alkylating agents to introduce the propoxy group onto the phenyl ring.
- Amine Formation : Employing reductive amination techniques to form the final amine structure.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is vital for optimizing its pharmacological properties. Key findings from SAR studies include:
- Lipophilicity : The hydrophobic nature of the propoxy group significantly influences the compound's binding affinity to GPR88.
- Functional Group Variations : Alterations in the amino group can lead to variations in receptor activity, with certain substitutions yielding improved efficacy .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Case Study 1 : In vitro assays demonstrated that this compound exhibits moderate agonistic activity at GPR88, with an effective concentration (EC50) comparable to other known agonists .
- Case Study 2 : Animal models investigating the behavioral effects of GPR88 activation showed promising results, indicating potential anxiolytic and antidepressant-like effects when administered this compound .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of methyl[(4-propoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Alkyl Chain Modifications
Key Differences :
Functional Group Variations
Key Insights :
Yield Variations :
- Phthalazinone derivatives () show low yields (~13%), while alkylamine hydrochlorides (e.g., [1-(4-propoxyphenyl)propyl]amine HCl) achieve higher yields (50–77%) .
Biological Activity
Methyl[(4-propoxyphenyl)methyl]amine hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its propoxyphenyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The compound can be represented as follows:
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in mediating cellular responses to hormones and neurotransmitters. The compound may act as an agonist or antagonist depending on the receptor type it interacts with .
- Antimicrobial Activity : Some derivatives have shown promising antibacterial properties against pathogens such as E. faecalis and P. aeruginosa, suggesting potential applications in treating infections .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related compounds, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as therapeutic agents against resistant strains .
- Antiviral Properties : Research on structurally similar compounds demonstrated significant antiviral activity against enteroviruses, with IC50 values indicating effective inhibition of viral replication pathways .
- Cancer Cell Studies : In vitro studies on breast cancer cell lines (MCF-7) showed that treatment with this compound led to increased lactate dehydrogenase (LDH) levels, suggesting cytotoxic effects and the induction of apoptosis at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
